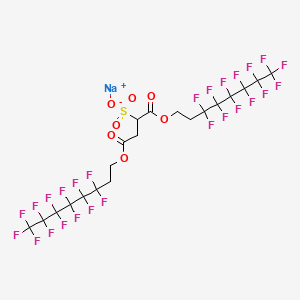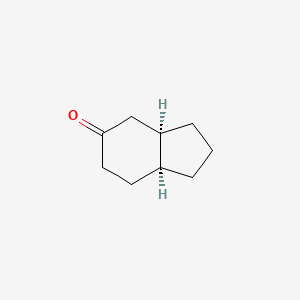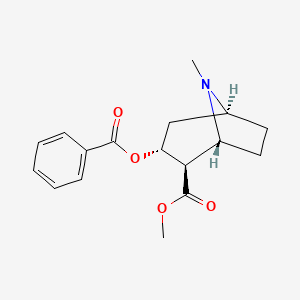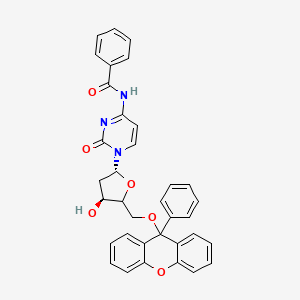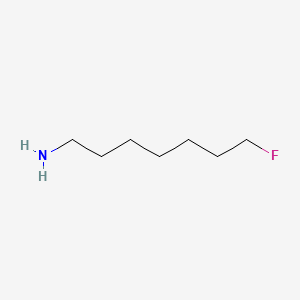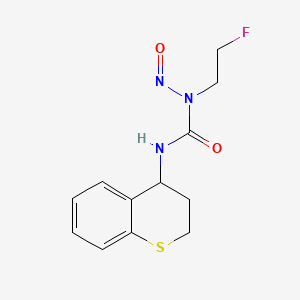
Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)-: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluoroethyl group, a nitroso group, and a thiochroman moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)- typically involves the following steps:
Formation of the Thiochroman Moiety: The thiochroman ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioether and an aldehyde or ketone, under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via a nucleophilic substitution reaction using a fluoroethyl halide and a suitable nucleophile, such as an amine or thiol.
Nitrosation: The nitroso group is introduced through a nitrosation reaction, typically using a nitrosating agent such as sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiochroman moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitroso group, converting it to an amine or hydroxylamine.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The fluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The thiochroman moiety may contribute to the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
- **Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)-
- **Urea, 1-(2-bromoethyl)-1-nitroso-3-(thiochroman-4-yl)-
- **Urea, 1-(2-iodoethyl)-1-nitroso-3-(thiochroman-4-yl)-
Uniqueness
Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)- is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluoroethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
33024-46-3 |
|---|---|
分子式 |
C12H14FN3O2S |
分子量 |
283.32 g/mol |
IUPAC 名称 |
3-(3,4-dihydro-2H-thiochromen-4-yl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C12H14FN3O2S/c13-6-7-16(15-18)12(17)14-10-5-8-19-11-4-2-1-3-9(10)11/h1-4,10H,5-8H2,(H,14,17) |
InChI 键 |
VPLAJPCKEDNTIT-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2=CC=CC=C2C1NC(=O)N(CCF)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


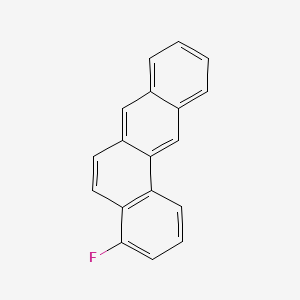
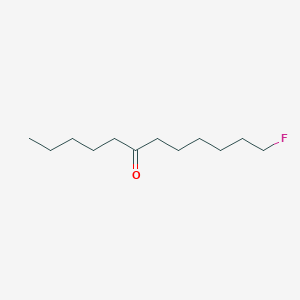

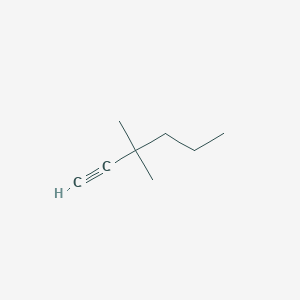
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)
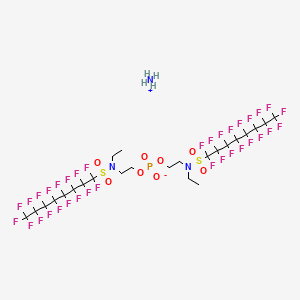
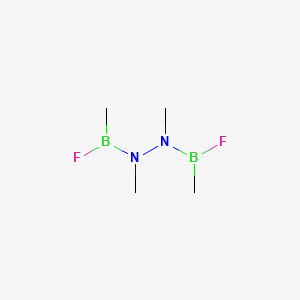
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
